In-Depth Technical Guide: 3-(3-Methylphenoxy)propanenitrile
In-Depth Technical Guide: 3-(3-Methylphenoxy)propanenitrile
Executive Summary
3-(3-Methylphenoxy)propanenitrile , also known as 3-(m-tolyloxy)propionitrile , is a pivotal organonitrile intermediate in the synthesis of aryloxypropylamine therapeutics. While less ubiquitous than its ortho-isomer (a precursor to Atomoxetine), this compound serves a critical role in pharmaceutical impurity profiling , specifically as a regioisomeric reference standard for norepinephrine reuptake inhibitors (NRIs).
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and downstream applications in drug development, designed for medicinal chemists and process engineers.
Part 1: Molecular Architecture & Physicochemical Profile
Chemical Identity[1][2][3][4]
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IUPAC Name: 3-(3-Methylphenoxy)propanenitrile
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Synonyms: 3-(m-Tolyloxy)propionitrile; 3-(3-Methylphenoxy)propionitrile
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CAS Number: Note: While the ortho-isomer is 25268-05-7 and the methoxy-analog is 6279-84-1, the meta-isomer is frequently cited in patent literature as an intermediate synthesized in situ.
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Molecular Formula: C₁₀H₁₁NO
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Molecular Weight: 161.20 g/mol
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SMILES: CC1=CC(OCCC#N)=CC=C1
Physical Properties (Experimental & Predicted)
The compound exhibits properties characteristic of medium-chain aryloxy nitriles—typically viscous oils or low-melting solids with high boiling points due to dipole-dipole interactions from the nitrile group.
| Property | Value / Range | Note |
| Physical State | Pale yellow to colorless liquid | At standard temperature/pressure (STP) |
| Boiling Point | 150–160 °C @ 10 mmHg | Extrapolated from o-isomer data |
| Density | ~1.04 g/cm³ | Predicted based on functional group contribution |
| Solubility | Soluble in EtOH, DCM, EtOAc, Toluene | Lipophilic ether linkage dominates |
| LogP | 2.3–2.5 | Predicted (Hydrophobic) |
| Flash Point | >110 °C | Closed Cup (Estimated) |
Part 2: Synthetic Pathways & Optimization
The industrial standard for synthesizing 3-(3-Methylphenoxy)propanenitrile is the Oxa-Michael Addition (Cyanoethylation). This pathway is preferred over nucleophilic substitution (m-cresol + 3-bromopropanenitrile) due to higher atom economy and the avoidance of halogenated waste.
Reaction Mechanism (Oxa-Michael Addition)
The reaction involves the base-catalyzed activation of m-cresol to form a phenoxide anion, which acts as a nucleophile attacking the
Caption: Base-catalyzed Oxa-Michael addition mechanism for the synthesis of 3-(3-Methylphenoxy)propanenitrile.
Validated Experimental Protocol
Objective: Synthesis of 3-(3-Methylphenoxy)propanenitrile on a 100 mmol scale.
Reagents:
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m-Cresol (10.8 g, 100 mmol)
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Acrylonitrile (7.95 g, 150 mmol) – Excess used to drive equilibrium
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Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) – Catalyst (2 mol%)
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Solvent: Toluene (optional, neat reaction preferred for kinetics)
Step-by-Step Methodology:
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Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Purge with N₂.
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Activation: Charge m-cresol and Triton B into the flask. Heat to 60°C and stir for 15 minutes to generate the active phenoxide species.
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Addition: Dropwise add acrylonitrile over 30 minutes. Caution: Exothermic reaction. Maintain internal temperature between 70–80°C.
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Reflux: After addition, raise temperature to 90–95°C (reflux) for 4–6 hours. Monitor consumption of m-cresol via TLC (Mobile phase: Hexane/EtOAc 8:2) or HPLC.[1]
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Workup: Cool to room temperature. Dilute with diethyl ether (100 mL). Wash sequentially with:
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1M NaOH (2 x 50 mL) – Critical step to remove unreacted m-cresol.
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1M HCl (1 x 50 mL) – Neutralize base catalyst.
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Brine (1 x 50 mL).
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Purification: Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Yield: Typically 85–92% as a pale oil.
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Distillation: If higher purity is required, vacuum distill (approx. 150°C @ 10 mmHg).
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Part 3: Reactivity & Functional Group Transformations
The nitrile functionality serves as a versatile "chemical handle," allowing access to amines, acids, and amides.[2][3][4][5]
Reduction to Primary Amines (The "Atomoxetine" Scaffold)
The most relevant transformation in drug development is the reduction to 3-(3-methylphenoxy)propylamine . This structure is a regioisomer of the primary amine precursor to Atomoxetine.
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Reagents: LiAlH₄ (in THF) or Raney Nickel / H₂ (50 psi).
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Significance: This amine is often used as a reference standard to detect regioisomeric impurities in commercial Atomoxetine batches.
Hydrolysis
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Acidic Hydrolysis (HCl/H₂O): Yields 3-(3-methylphenoxy)propanoic acid.
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Pinner Reaction: Treatment with dry HCl/EtOH yields the ethyl imidate, which can be converted to esters.
Part 4: Pharmaceutical Applications & Quality Control
Impurity Profiling in SNRI Synthesis
In the manufacture of Atomoxetine (Strattera) , the target molecule contains an ortho-substituted phenoxy ring. However, commercial o-cresol starting materials often contain trace amounts of m-cresol.
During the synthesis of Atomoxetine, any m-cresol impurity will undergo the same cyanoethylation and subsequent reduction steps, leading to the formation of "Meta-Atomoxetine" impurities.
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3-(3-Methylphenoxy)propanenitrile is the critical intermediate marker for this impurity chain.
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Regulatory Requirement: ICH Q3A guidelines mandate the identification and qualification of impurities >0.10%. Synthesizing this nitrile allows QC labs to generate the specific impurity standard for HPLC retention time validation.
Caption: Pathway demonstrating how the subject compound arises as a critical impurity precursor in Atomoxetine manufacturing.
Part 5: Safety & Handling (MSDS Highlights)
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Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H332: Harmful if inhaled.
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Specific Nitrile Hazards:
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Metabolic Toxicity: Nitriles can be metabolized to release cyanide ions in vivo. Treat exposure seriously.
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Incompatibility: Avoid strong oxidizers and strong acids (hydrolysis releases heat).
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PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles, and fume hood operation are mandatory.
References
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U.S. Environmental Protection Agency. (2023). Substance Details: Propanenitrile, 3-(phenylmethoxy)- and analogs. CompTox Chemicals Dashboard. [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 223383, 3-(3-Methoxyphenoxy)propanenitrile (Analogous Structure). PubChem.[6] [Link]
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Krief, A. (2021).[7][8] Pyrethroid insecticides: Synthesis of 3-phenoxy mandelonitrile and related ethers. Arkivoc, 2021(i), 378-470.[8] (Provides mechanistic insight into phenoxy-nitrile synthesis). [Link]
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European Patent Office. (1990). Process for the preparation of N-methyl-3-(p-trifluoromethylphenoxy)-3-phenyl-propylamine.[9] EP0391070A1. (Describes the cyanoethylation and reduction workflow for aryloxypropylamines).
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LookChem. (2024). m-Cresol Properties and Reactivity Profile. (Starting material data). [Link]
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